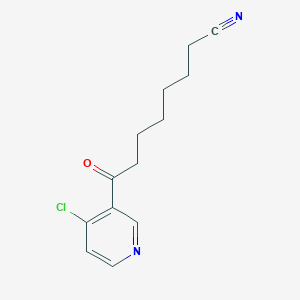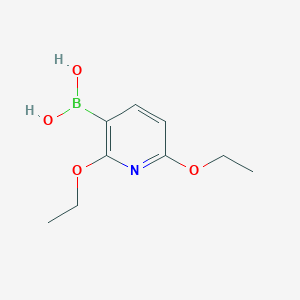![molecular formula C6H6N4O2 B1424388 3-Methylxanthine-[13C4,15N3] CAS No. 1173022-61-1](/img/structure/B1424388.png)
3-Methylxanthine-[13C4,15N3]
Overview
Description
3-Methylxanthine-[13C4,15N3]: is a stable isotope-labeled derivative of 3-Methylxanthine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. 3-Methylxanthine itself is a xanthine derivative and a cyclic guanosine monophosphate inhibitor, with significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylxanthine-[13C4,15N3] involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 3-Methylxanthine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the incorporation of the isotopes without degrading the compound .
Industrial Production Methods: Industrial production of 3-Methylxanthine-[13C4,15N3] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their proper incorporation into the final product. The production process is designed to maintain high purity and yield of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylxanthine-[13C4,15N3] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-Methylxanthine-[13C4,15N3] has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance studies to investigate reaction mechanisms and pathways.
Biology: Used in metabolic studies to trace the incorporation and metabolism of xanthine derivatives in biological systems.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of xanthine derivatives.
Mechanism of Action
The mechanism of action of 3-Methylxanthine-[13C4,15N3] involves its role as a cyclic guanosine monophosphate inhibitor. This inhibition affects various molecular targets and pathways, including:
Adenosine Receptors: Antagonizes adenosine receptors in the central nervous system and peripheral tissues, leading to increased alertness and wakefulness.
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic guanosine monophosphate and cyclic adenosine monophosphate, which have various physiological effects
Comparison with Similar Compounds
Caffeine: Another xanthine derivative with similar stimulant effects.
Theophylline: A xanthine derivative used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Theobromine: A xanthine derivative found in cocoa products with mild stimulant effects.
Uniqueness: 3-Methylxanthine-[13C4,15N3] is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies and metabolic research. This labeling allows for precise quantification and tracking of the compound in various biological and chemical systems .
Properties
IUPAC Name |
3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)/i3+1,4+1,5+1,6+1,8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSNIKWWOQHZGF-UDDVCBLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1[13C]2=[13C]([13C](=O)[15NH][13C]1=O)NC=[15N]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703029 | |
| Record name | 3-Methyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-61-1 | |
| Record name | 3-Methyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-61-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole](/img/structure/B1424315.png)

![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/structure/B1424321.png)





